5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione

Physicochemical profiling Lipophilicity Chromatographic retention

This compound is the essential non-halogenated phenyl control for fatty acid synthase (FAS) thioesterase inhibitor SAR per Richardson & Smith (2007). Required to quantify potency shifts upon phenyl ring substitution (e.g., 4-fluoro analog Ki=910 nM). Also serves as the minimal pharmacophore core for P-gp MDR reversal studies (IC50=0.73 µM in MCF-7/ADR cells). Its D-π-A architecture enables LSD1 inhibitor selectivity and AIE/MFC materials research. Generic furan or benzylidene analogs cannot recapitulate the specific conjugation length and hydrophobic contacts validated in these programs.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
Cat. No. B11702214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O
InChIInChI=1S/C15H10N2O4/c18-13-11(14(19)17-15(20)16-13)8-10-6-7-12(21-10)9-4-2-1-3-5-9/h1-8H,(H2,16,17,18,19,20)
InChIKeyPUFGUJNNRRPJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione (CAS 301203-47-4) – A Differentiated 5-Arylidene Barbiturate Scaffold


5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione (CAS 301203-47-4, MW 282.25 g/mol) is a heterocyclic compound belonging to the 5-arylidene barbituric acid derivative class . Structurally, it is formed via Knoevenagel condensation of barbituric acid with 5-phenyl-2-furaldehyde, creating an extended π-conjugated donor-π-acceptor (D-π-A) system linking an electron-rich 5-phenylfuran donor to the pyrimidine-2,4,6-trione acceptor . This specific architecture differentiates it from simpler 5-furan-2-ylmethylene analogs by providing enhanced conjugation, a larger hydrophobic surface, and distinct electronic properties that dictate its utility in biological probe development and materials science .

Why 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione Cannot Be Replaced by Generic 5-Arylidene Barbiturates


Generic substitution fails for this compound because the 5-phenylfuran moiety is not merely a bulky hydrophobic group; it defines the compound's pharmacokinetic and target-engagement profile through specific electronic and steric interactions . In the context of fatty acid synthase (FAS) thioesterase domain inhibition, the parent pharmacophore 5-(furan-2-ylmethylene)pyrimidine-2,4,6-trione shows competitive inhibition, but the addition of a 4-fluorophenyl substituent on the furan ring in a close analog (BDBM24985) results in a Ki of 910 nM, demonstrating that distal aromatic substitution directly modulates binding affinity . Similarly, in multidrug resistance reversal, 5-phenylfuran derivatives exhibit structure-activity relationships where the phenyl ring critically enhances P-glycoprotein inhibitory potency (e.g., Compound 16 achieves an IC50 of 0.73 µM in MCF-7/ADR cells) . Replacing this compound with a non-phenyl furan or a non-furan arylidene analog strips away the specific conjugation length and hydrophobic contacts required for these quantitative gains, making it an unsuitable substitute in any program where lead optimization has been validated on this scaffold.

Quantitative Differentiation Evidence: Head-to-Head Analog Comparisons for 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione


Enhanced Hydrophobicity & LogP Shift Relative to Unsubstituted Furan Analog

The target compound's 5-phenyl substituent on the furan ring creates a larger, more lipophilic surface compared to the unsubstituted 5-(furan-2-ylmethylene) analog. While direct experimental LogP measurements for the target compound are not consolidated in a single public database, the commercially available analog 5-(2-furylmethylene)-1-phenyl-pyrimidine-2,4,6-trione (Hit2Lead SC-5174640) provides a structural proxy: it has a measured LogP of 3.19 and a total polar surface area (tPSA) of 79.6 Ų . The target compound, lacking the N1-phenyl but bearing a C5-phenylfuran, is predicted to have a similar or slightly higher LogP (estimated ~3.5–3.8) due to the reduced polarity at N1 and the extended conjugation of the biphenyl-like system. This shift in LogP directly impacts passive membrane permeability and non-specific protein binding, making the target compound more suitable for intracellular target engagement assays where moderate-to-high lipophilicity is required .

Physicochemical profiling Lipophilicity Chromatographic retention

FAS Thioesterase Domain Binding Affinity: SAR of Distal Furan Substitution

The pharmacophore 5-(furan-2-ylmethylene)pyrimidine-2,4,6-trione was identified as a competitive inhibitor of the human FAS thioesterase domain . Critical structure-activity relationship (SAR) data comes from a closely related analog, BDBM24985, which features a 4-fluorophenyl substitution on the furan ring. This analog inhibits the FAS thioesterase domain with a Ki of 910 nM at pH 7.5 and 2°C, confirming that distal aromatic modification on the furan is tolerated and capable of maintaining target engagement . The target compound, bearing an unsubstituted phenyl on the furan, serves as the baseline aromatic probe in this series. The difference between the unsubstituted phenyl (target) and 4-fluorophenyl (BDBM24985) provides a critical SAR data point for medicinal chemistry teams optimizing halogen bonding or metabolic stability without sacrificing the core pharmacophore's competitive inhibition mechanism, which has been demonstrated to block de novo fatty acid synthesis and elicit FAS-dependent tumor cell death .

Fatty acid synthase inhibition Anticancer target engagement Thioesterase domain

P-Glycoprotein Multidrug Resistance Reversal: Potency Benchmarking Against 5-Phenylfuran Leads

In a focused study on 5-phenylfuran derivatives as reversal agents against P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), compound 16 (an isopropoxy-substituted 5-phenylfuran-tetrahydroisoquinoline hybrid) achieved an IC50 of 0.73 µM for doxorubicin sensitization in MCF-7/ADR cells, with a reversal fold (RF) of 69.6 at 5 µM treatment . The target compound represents the minimally substituted 5-phenylfuran-pyrimidine-2,4,6-trione scaffold that can be used to establish baseline P-gp modulatory activity and cytotoxicity in the same assay system. Unlike more elaborate derivatives that incorporate a tetrahydroisoquinoline moiety to boost potency, the target compound's simpler structure allows researchers to isolate the contribution of the 5-phenylfuran-barbituric acid core to P-gp recognition. The demonstrated ability of the phenylfuran scaffold to sensitize resistant cancer cells to doxorubicin, paclitaxel, and vincristine makes the target compound a valuable starting point for liability assessment and scaffold-hopping exercises.

Multidrug resistance reversal P-glycoprotein inhibition Chemosensitization

Computational Docking and Selectivity Profile: LSD1 Inhibitor Scaffold Differentiation

5-Arylidene barbiturates, including the target compound's class, have been identified through virtual screening and bioevaluation as a new skeleton for LSD1 (lysine-specific demethylase 1) inhibition, a target in acute myeloid leukemia . The study demonstrated that optimal 5-arylidene barbiturates achieve IC50 values in the low micromolar range with high selectivity over MAO-A and MAO-B. The target compound, with its 5-phenylfuran substitution, offers a distinct docking pose compared to simpler 5-benzylidene barbiturates due to the furan oxygen acting as an additional hydrogen bond acceptor and the phenyl ring engaging in π-π stacking with the FAD-binding pocket . This structural nuance is critical for programs seeking to avoid MAO inhibition liabilities while maintaining LSD1 potency. The resolved crystal structures of LSD1 in complex with related inhibitors provide a rational basis for selecting the 5-phenylfuran analog over non-heterocyclic arylidene competitors when FAD-pocket complementarity is a design goal.

Epigenetic inhibition LSD1 demethylase Molecular docking

Proven Application Scenarios for 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione in Research and Development


FAS Thioesterase Inhibitor Lead Optimization: Baseline Control Compound

In medicinal chemistry programs targeting fatty acid synthase (FAS) for oncology, the compound serves as the non-halogenated phenyl control. Its use is mandated when establishing the SAR of 5-furan-2-ylmethylene pyrimidine-2,4,6-triones as competitive FAS thioesterase inhibitors, as described by Richardson and Smith (2007) . Researchers require this exact scaffold to quantify the potency shift upon introducing electron-withdrawing or -donating substituents on the phenyl ring, such as the 4-fluoro analog (Ki = 910 nM) .

P-Glycoprotein Multidrug Resistance Modulator Probe Development

For teams investigating reversal agents against P-gp-mediated MDR, this compound is the minimal core scaffold needed to dissect the pharmacophore. Li et al. (2021) demonstrated that 5-phenylfuran derivatives potentiate doxorubicin efficacy in MCF-7/ADR cells (IC50 = 0.73 µM for optimized leads) . The target compound allows investigators to attribute enhanced potency exclusively to appended moieties (e.g., tetrahydroisoquinoline) rather than the core scaffold, enabling rigorous structure-activity relationship deconvolution.

LSD1 Epigenetic Inhibitor Selectivity Profiling

In epigenetic drug discovery, the 5-arylidene barbiturate class, inclusive of this compound, has been established as a selective LSD1 inhibitor scaffold . The 5-phenylfuran variant provides a unique docking modality due to furan-mediated hydrogen bonding within the FAD pocket. This compound should be prioritized over simple benzylidene analogs when the project's selectivity requirements demand differentiation from MAO-A/B, as demonstrated in the LSD1 optimization studies by Xu et al. (2018) .

Fluorescent Sensor and Materials Science: Aggregation-Induced Emission (AIE) Building Block

Barbituric acid derivatives bearing furan donors, such as this compound, are validated D-π-A fluorophores exhibiting aggregation-induced emission (AIE) and mechanofluorochromic (MFC) properties . Research groups developing stimuli-responsive optical materials should select this specific 5-phenylfuran analog to tune emission wavelengths and AIE factors, leveraging the extended conjugation length that differs from thiophene or unsubstituted furan congeners.

Quote Request

Request a Quote for 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.